

Introduction: The Strategic Value of Polyhalogenated Quinolines

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-8-fluoroquinoline

CAS No.: 1019016-66-0; 1156277-76-7

Cat. No.: B2631504

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The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The strategic introduction of multiple halogen atoms onto this scaffold creates a molecule rich in synthetic potential, acting as a "linchpin" intermediate that can be elaborated into diverse and complex final products. **6-Bromo-4-chloro-8-fluoroquinoline** is a prime example of such a building block. Its three distinct halogen atoms—fluorine, chlorine, and bromine—exhibit differential reactivity, allowing for programmed, site-selective modifications through modern cross-coupling methodologies.[3] The fluorine at the C-8 position is generally inert to such reactions and is a key pharmacophore in many bioactive molecules, particularly fluoroquinolone antibiotics where it influences enzyme binding and cell uptake.[4] This guide will provide the foundational knowledge required to effectively utilize this potent synthetic intermediate.

Molecular Structure and Physicochemical Properties

The fundamental properties of **6-Bromo-4-chloro-8-fluoroquinoline** are summarized below. The strategic placement of the halogens on the quinoline core dictates its reactivity and potential applications.

Core Molecular Data

Property	Value	Source
IUPAC Name	6-bromo-4-chloro-8-fluoroquinoline	N/A
CAS Number	1019016-66-0	Fluorochem
Molecular Formula	C ₉ H ₄ BrClFN	Fluorochem
Molecular Weight	260.49 g/mol	Fluorochem
Physical State	Liquid (at room temperature)	Fluorochem
Canonical SMILES	<chem>FC1=CC(Br)=CC2=C(Cl)C=CN=C12</chem>	Fluorochem
InChI Key	BOJKYFPXJBYPYZ-UHFFFAOYSA-N	Fluorochem
Purity (Typical)	>97%	Fluorochem
Predicted XlogP	3.6	PubChemLite

Structural Representation

The structure of **6-Bromo-4-chloro-8-fluoroquinoline** with standard IUPAC numbering is presented below. This numbering is critical for discussing spectroscopic data and reaction regioselectivity.

Caption: Molecular structure of **6-Bromo-4-chloro-8-fluoroquinoline**.

Predicted Spectroscopic Signatures

While empirical spectral data for this specific molecule are not readily available in peer-reviewed literature, its characteristic signatures can be reliably predicted based on established principles and data from analogous compounds.^{[5][6]}

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically 7.0-9.0 ppm).

- H2 & H3: These protons on the pyridine ring will appear as doublets, coupled to each other. The H2 proton, being alpha to the nitrogen, is expected to be the most downfield.
- H5 & H7: These protons on the carbocyclic ring will appear as doublets. Their chemical shifts will be influenced by the surrounding halogen substituents. The H5 proton will likely show a small four-bond coupling to the fluorine atom (^4JHF), resulting in a doublet of doublets.

^{13}C NMR Spectroscopy

The carbon spectrum will be complex due to the presence of fluorine. The nine carbon signals will exhibit characteristic splitting patterns due to coupling with the fluorine atom (JCF).

- C-F Coupled Carbons: The carbon directly attached to fluorine (C8) will show a large one-bond coupling constant (^1JCF) of approximately 240-260 Hz.[4] Adjacent carbons (C7, C8a) will show smaller two-bond couplings (^2JCF), and carbons further away (C5, C6) will show even smaller three- and four-bond couplings.[4]
- Halogenated Carbons: The chemical shifts of C4, C6, and C8 will be significantly influenced by the electronegativity of the attached Cl, Br, and F atoms, respectively.

^{19}F NMR Spectroscopy

A single resonance is expected in the ^{19}F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to an aromatic quinoline system.[7]

Mass Spectrometry

The mass spectrum will be highly characteristic due to the isotopic patterns of bromine and chlorine.

- Molecular Ion (M^+): A cluster of peaks will be observed for the molecular ion. The two major isotopes of bromine (^{79}Br and ^{81}Br , ~1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl , ~3:1 ratio) will

create a distinctive M, M+2, M+4, and M+6 pattern, which is a definitive indicator of the compound's elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the quinoline core.

- Aromatic C-H Stretch: Peaks are expected in the 3000-3100 cm^{-1} region.
- Aromatic C=C and C=N Stretch: A series of sharp bands will be present in the 1600-1450 cm^{-1} region, characteristic of the quinoline ring system.[8][9]
- C-Halogen Stretch: Absorptions for C-F, C-Cl, and C-Br bonds will be found in the fingerprint region (typically below 1200 cm^{-1}).

Proposed Synthetic Workflow

A robust and scalable synthesis of **6-Bromo-4-chloro-8-fluoroquinoline** can be proposed based on the well-established Gould-Jacobs reaction, followed by a chlorination step.[10][11] This approach is widely used for constructing the 4-quinolone core, which is then readily converted to the 4-chloro derivative.

Caption: Proposed synthetic workflow for **6-Bromo-4-chloro-8-fluoroquinoline**.

Step 1: Condensation to form Anilinomethylenemalonate

This initial step involves the reaction of the starting aniline with diethyl (ethoxymethylene)malonate (EMME). The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of ethanol.

- Protocol:
 - To a solution of 2-Fluoro-4-bromoaniline (1.0 eq) in a suitable solvent like ethanol, add diethyl (ethoxymethylene)malonate (1.1 eq).
 - Heat the mixture to reflux for 2-4 hours, monitoring the consumption of the aniline by TLC or LC-MS.

- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude anilinomethylenemalonate intermediate is often of sufficient purity to be carried forward without further purification.
- Causality: Ethanol is a common solvent as it is the byproduct of the condensation, helping to drive the reaction forward. Using a slight excess of EMME ensures complete consumption of the valuable aniline starting material.

Step 2: Thermal Cyclization to 4-Hydroxyquinoline

The intermediate is cyclized at high temperature in a 6-electron electrocyclization reaction, followed by tautomerization to form the more stable 4-hydroxyquinoline (4-quinolone) product.

- Protocol:
 - Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
 - Heat the mixture to approximately 250 °C for 30-60 minutes.^[12] The reaction is often accompanied by the evolution of ethanol.
 - Monitor the reaction for the disappearance of the intermediate.
 - Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
 - Filter the solid, wash with hexane, and dry to yield 6-Bromo-8-fluoro-4-hydroxyquinoline.
- Causality: Extremely high temperatures are required to overcome the activation energy for the intramolecular cyclization. High-boiling, inert solvents are necessary to achieve these temperatures safely and efficiently.

Step 3: Chlorination to the Final Product

The 4-hydroxy group is converted to the 4-chloro group using a standard chlorinating agent. This is a crucial step that activates the C4 position for subsequent nucleophilic substitution or cross-coupling reactions.

- Protocol:
 - Carefully add phosphorus oxychloride (POCl_3 , ~5-10 eq) to the 6-Bromo-8-fluoro-4-hydroxyquinoline from Step 2. A co-solvent like toluene or a catalytic amount of DMF can be used.^{[12][13]}
 - Heat the mixture to reflux (approx. 110 °C) for 2-6 hours.
 - Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
 - Neutralize the acidic solution carefully with a base such as saturated sodium bicarbonate or aqueous ammonia until the pH is ~7-8.
 - Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify by column chromatography or recrystallization to obtain the final target molecule.
- Causality: POCl_3 is a powerful and common reagent for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion. The aqueous workup quenches the excess POCl_3 and allows for the isolation of the product.

Chemical Reactivity and Strategic Application

The primary value of **6-Bromo-4-chloro-8-fluoroquinoline** in drug discovery lies in its capacity for selective, sequential functionalization. The different electronic environments and bond strengths of the C-Cl and C-Br bonds allow chemists to address one position while leaving the other intact for a later transformation.

Hierarchy of Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) catalyst to

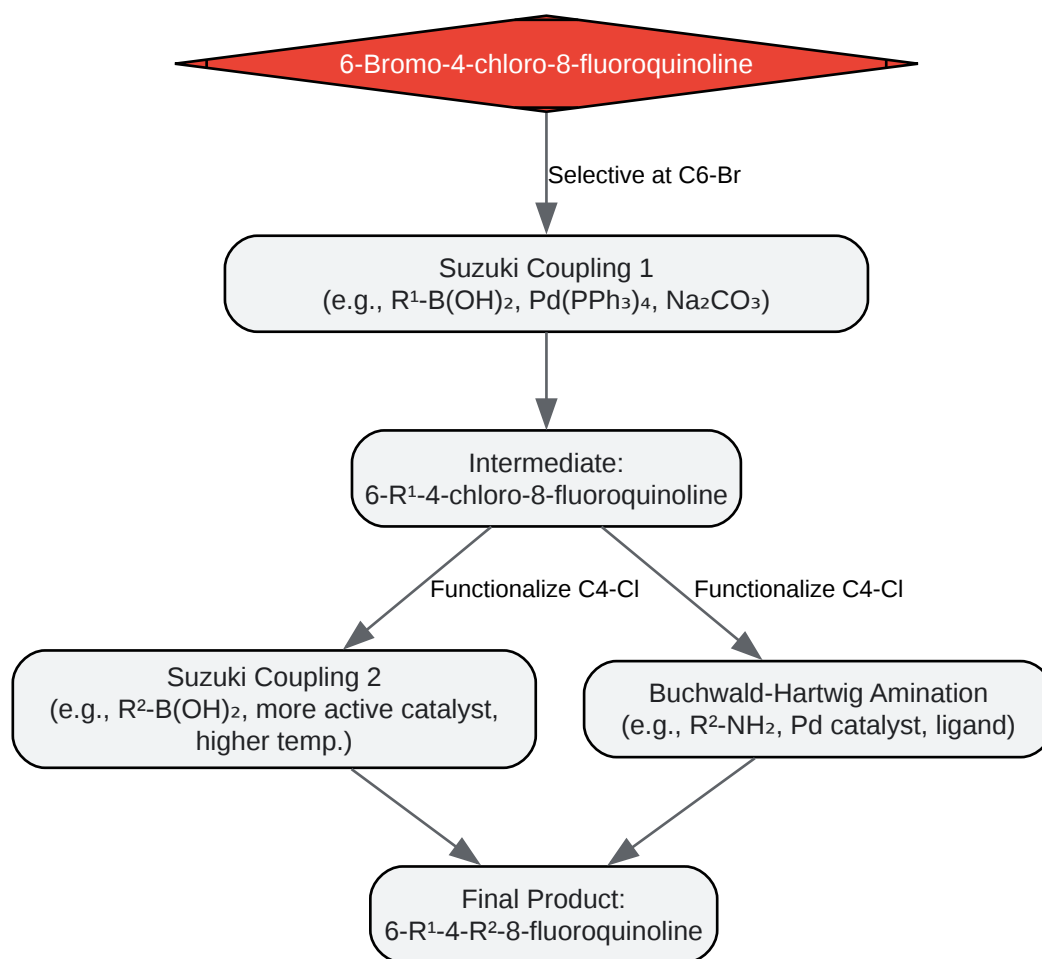
the carbon-halogen bond. The established hierarchy of reactivity is C-I > C-Br > C-OTf >> C-Cl. [14] Furthermore, for quinolines, positions activated by the ring nitrogen (C2 and C4) are often more susceptible to oxidative addition than positions on the carbocyclic ring (C5-C8). [15][16]

For **6-Bromo-4-chloro-8-fluoroquinoline**, this creates a predictable reactivity map:

- C6-Br Bond: This is the most likely site for initial functionalization under standard Suzuki, Stille, or Sonogashira conditions due to the greater reactivity of the C-Br bond compared to the C-Cl bond. [17][18]
- C4-Cl Bond: This bond is less reactive than C-Br but is activated by the adjacent nitrogen atom. It can be functionalized using more forcing conditions or specialized catalyst systems, often after the C-Br site has already been reacted. [14]
- C8-F Bond: The C-F bond is generally unreactive towards standard palladium-catalyzed cross-coupling and is considered a stable substituent.

Workflow for Selective Functionalization

This differential reactivity enables a powerful one-pot or sequential two-step synthetic strategy to build molecular complexity.



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Caption: Selective functionalization pathway for the subject molecule.

This strategy allows for the introduction of two different diversity points (R^1 and R^2) onto the quinoline scaffold, making it an ideal intermediate for building libraries of compounds for structure-activity relationship (SAR) studies in a drug discovery campaign.

Safety and Handling

As a halogenated, nitrogen-containing heterocyclic compound, **6-Bromo-4-chloro-8-fluoroquinoline** must be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Signal Word: Warning
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Skin and Body Protection: Wear a lab coat.
 - Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

Conclusion

6-Bromo-4-chloro-8-fluoroquinoline represents a highly valuable, albeit under-documented, building block for synthetic chemistry. Its key strength lies in the differential reactivity of its C-Br and C-Cl bonds, which enables chemists to perform selective and sequential cross-coupling reactions. This allows for the controlled and predictable construction of complex, polysubstituted quinolines from a single, versatile starting material. By understanding its predicted spectroscopic properties and employing established synthetic methodologies like the Gould-Jacobs reaction, researchers can confidently incorporate this powerful intermediate into their programs to accelerate the discovery of novel pharmaceuticals and advanced materials.

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